硝酸钾-15N

描述

Potassium nitrate labeled with nitrogen-15 (^15N) is used as a tracer in studies to understand nitrogen (N) dynamics in soil and water systems. It plays a crucial role in agriculture and environmental science due to its involvement in nitrogen metabolism and its widespread use as a fertilizer.

Synthesis Analysis

A method to remove nitrite impurity from nitrate labeled with ^15N has been developed, highlighting the precision required in creating high-purity reagents for research purposes. This process involves the oxidation of NO2- to NO3- by UV light in the presence of a TiO2 catalyst, ensuring the purity of potassium nitrate-15N for accurate tracing in environmental studies (Malone & Stevens, 1998).

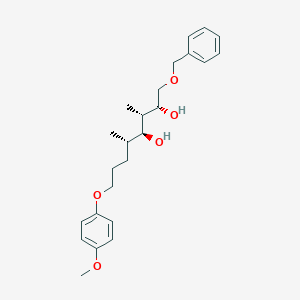

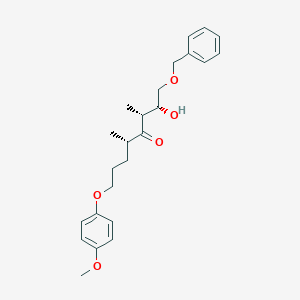

Molecular Structure Analysis

Research on potassium nitrate's molecular structure has led to the discovery of a new modification, δ-KNO3, highlighting the diverse crystalline forms potassium nitrate can assume. This modification shows unique coordination numbers and stacking of NO3- anions different from known forms, indicating the complexity of its molecular structure (Wolf, Alam, & Feldmann, 2015).

Chemical Reactions and Properties

The interaction of potassium with nitrogen metabolism was studied in apple dwarf rootstock seedlings, demonstrating how potassium levels affect plant growth, carbon (C) accumulation, and nitrate metabolism. This study illustrates the intricate relationship between potassium and nitrogen in plant physiology (Xu et al., 2020).

Physical Properties Analysis

A study on the crystalline phases of potassium nitrate through molecular dynamics simulations offers insights into its structural features under various pressures and temperatures. This research helps in understanding the stability and phase transitions of potassium nitrate, which are crucial for its application in different environmental conditions (Smith & Clarke, 1989).

科学研究应用

农业:提高作物氮素吸收

硝酸钾-15N在农业研究中至关重要,用于追踪作物对氮素的吸收。它有助于了解不同的施肥策略如何影响植物的氮素利用效率。 这种同位素示踪技术对于改进肥料配方,提高作物产量,减少环境影响至关重要 .

环境科学:土壤氮素滞留研究

研究人员使用this compound来研究氮素在土壤有机质中的滞留。 这种应用对环境科学至关重要,因为它有助于评估含氮肥料对土壤健康的长期影响及其固碳能力,从而影响气候变化缓解策略 .

生物化学:硝酸盐定量内标

在生物化学中,this compound作为生物样品中硝酸盐定量的内标。 这在涉及人类或动物受试者的研究中尤其重要,因为需要精确测量硝酸盐水平以进行各种健康和生理研究 .

植物生理学:蛋白质丰度测量

该化合物用于植物生理学,用于测量拟南芥等模式生物中的蛋白质丰度。 这种应用对于了解基因表达和蛋白质合成响应各种环境和遗传因素至关重要 .

微生物生态学:了解土壤微生物群落

This compound有助于探索土壤微生物群落的组成和丰度。 它有助于破译不同微生物群在氮素循环中的作用及其对各种农业实践的反应 .

水稻生产中的同位素示踪

利用this compound进行的整合宏基因组学和同位素示踪揭示了氮素施用量和种植密度如何影响水稻根系氮素吸收效率的机制。 这项研究对于优化水稻栽培实践以实现高产和高质量至关重要 .

氮源比较研究

This compound用于比较研究,以评估不同氮源对玉米等作物施用的效率。 此类研究对于确定最有效的施肥方法至关重要,这些方法可以促进作物吸收,同时最大程度地减少氮素损失 .

纳米技术:化学生产中的氧化剂

在纳米技术领域,this compound用作化学生产中的氧化剂。 其应用范围扩展到合成糖精、维生素C、异烟肼和苯甲酸等化合物,这些化合物在各种工业和制药过程中很重要 .

作用机制

Target of Action

Potassium nitrate-15N is an inorganic compound enriched with the nitrogen-15 (^15N) isotope . The primary target of this compound is the nitrogen cycle in organisms, specifically the uptake of fertilizer nitrogen (N) by crops and its retention in soil organic matter .

Mode of Action

Potassium nitrate-15N interacts with its targets by being assimilated into the organism’s nitrogen cycle. It is used as a tracer to follow the uptake of fertilizer nitrogen by crops and its retention in soil organic matter . It can also serve as an internal standard for quantifying nitrate in biological samples, mainly of human or animal origin .

Biochemical Pathways

The assimilation of potassium nitrate-15N affects the nitrogen metabolism pathway. This pathway involves the sequential reactions catalyzed by the enzymes nitrate reductase (NR), nitrite reductase (NiR), glutamine synthetase (GS), and glutamate synthase (GOGAT) . The reduction of nitrate (NO3-) to nitrite (NO2-) via NR is the rate-limiting step in this pathway .

Pharmacokinetics

It is known that the compound is used in agriculture, suggesting that it is likely absorbed by plants from the soil and distributed within the plant through the vascular system .

Result of Action

The use of potassium nitrate-15N allows for the tracking of nitrogen uptake and retention in crops and soil organic matter . This can provide valuable information about the efficiency of nitrogen use in agricultural systems and contribute to strategies for improving nitrogen use efficiency.

Action Environment

The action of potassium nitrate-15N can be influenced by various environmental factors. For instance, soil texture and fertilizer timing can affect the uptake and assimilation of the compound

安全和危害

Potassium nitrate-15N may intensify fire and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

未来方向

属性

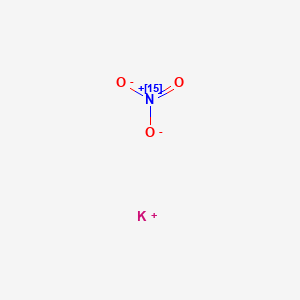

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was Potassium Nitrate-15N used in this study instead of regular Potassium Nitrate?

A1: Researchers used K15NO3 as a tracer to track the fate of nitrogen derived from nitrate in the peatland soil. The 15N isotope is heavier than the more common 14N, allowing scientists to distinguish between nitrogen originating from the K15NO3 and nitrogen already present in the soil. By analyzing the isotopic composition of N2O emitted from the soil, they could determine if the N2O was produced via denitrification of nitrate.

Q2: How did the researchers use Potassium Nitrate-15N to investigate N2O production pathways?

A2: The researchers applied K15NO3 to peatland soil samples in a controlled laboratory setting. They then monitored the isotopic composition (specifically the 15N enrichment) of the emitted N2O over time. Observing negative site preference and 18O values during the nitrate treatment indicated nitrifier-denitrification as a source of N2O []. This approach allowed them to identify nitrifier-denitrification as a key process contributing to N2O emissions when nitrate is present.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)